molecular formula C17H27NO2S B10969531 N-cyclooctyl-4-propylbenzenesulfonamide

N-cyclooctyl-4-propylbenzenesulfonamide

Cat. No.: B10969531
M. Wt: 309.5 g/mol
InChI Key: HJHXDRVHCLLIQA-UHFFFAOYSA-N
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Description

N-cyclooctyl-4-propylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a cyclooctyl group attached to the nitrogen atom and a propyl group attached to the benzene ring, making it a unique derivative within the sulfonamide family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-4-propylbenzenesulfonamide typically involves the reaction of 4-propylbenzenesulfonyl chloride with cyclooctylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems may be employed to facilitate the reaction. The use of automated purification systems ensures consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-cyclooctyl-4-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-cyclooctyl-4-propylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new sulfonamide-based drugs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.

    Industry: It is used in the development of specialty chemicals and materials, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of N-cyclooctyl-4-propylbenzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

N-cyclooctyl-4-propylbenzenesulfonamide can be compared with other similar compounds such as:

    N-cyclohexyl-N-propylbenzenesulfonamide: This compound has a cyclohexyl group instead of a cyclooctyl group, which may result in different biological activities and properties.

    N-cyclopropyl-4-boronobenzenesulfonamide:

The uniqueness of this compound lies in its specific structural features, which may impart unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C17H27NO2S

Molecular Weight

309.5 g/mol

IUPAC Name

N-cyclooctyl-4-propylbenzenesulfonamide

InChI

InChI=1S/C17H27NO2S/c1-2-8-15-11-13-17(14-12-15)21(19,20)18-16-9-6-4-3-5-7-10-16/h11-14,16,18H,2-10H2,1H3

InChI Key

HJHXDRVHCLLIQA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCCC2

Origin of Product

United States

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